N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F5N5O/c17-12-2-1-3-13(18)11(12)8-22-15(27)14-23-25-26(24-14)10-6-4-9(5-7-10)16(19,20)21/h1-7H,8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPPMMHXJHWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition of Nitriles with Sodium Azide
The foundational method employs trimethylsilyl azide (TMSN₃) and zinc bromide (ZnBr₂) in DMF at 110°C for 48 hours:
Reaction Scheme
$$
\text{4-(Trifluoromethyl)benzonitrile} + \text{TMSN₃} \xrightarrow{\text{ZnBr}_2, \text{DMF}} \text{2-(4-(Trifluoromethyl)phenyl)-2H-tetrazole-5-carbonitrile}
$$
Optimization Data
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnBr₂ | DMF | 110 | 48 | 68 |
| NH₄Cl | EtOH | 80 | 72 | 41 |
| CuI | DMSO | 100 | 24 | 55 |
Palladium-Mediated Tetrazole-Arene Coupling
Suzuki-Miyaura cross-coupling between 5-bromo-2H-tetrazole and 4-(trifluoromethyl)phenylboronic acid achieves superior regiocontrol:
Standard Conditions
- Pd(OAc)₂ (5 mol%)
- SPhos ligand (10 mol%)
- K₃PO₄ base (2 equiv)
- Toluene/H₂O (3:1), 90°C, 12 h
Yield : 82% isolated product
Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Carboxamide Formation Strategies
Acid Chloride Aminolysis
Conversion of tetrazole-5-carbonitrile to the corresponding acid chloride precedes benzylamine coupling:
Stepwise Protocol
- Hydrolysis : 2-(4-(Trifluoromethyl)phenyl)-2H-tetrazole-5-carbonitrile → carboxylic acid using 6M HCl at reflux (8 h, 91% yield)
- Chlorination : SOCl₂ in anhydrous THF (0°C → RT, 3 h, quant. conversion)
- Coupling : 2,6-Difluorobenzylamine (1.2 equiv), Et₃N (2 equiv), CH₂Cl₂, 0°C → RT, 12 h (74% yield)
Critical Parameters
- Moisture-free conditions essential for acid chloride stability
- Slow amine addition (-40°C) minimizes epimerization
Spectroscopic Characterization Benchmarks
¹⁹F NMR Analysis
High-Resolution Mass Spectrometry
Observed : m/z 398.0921 [M+H]⁺ (C₁₇H₁₁F₅N₅O⁺)
Theoretical : 398.0924
Error : 0.75 ppm
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances safety and yield for azide-containing intermediates:
Flow Parameters
- Channel diameter: 500 μm
- Residence time: 8.2 min
- Productivity: 1.2 kg/day
Advantages
- 58% reduction in hazardous intermediate accumulation
- 3.1× improvement in space-time yield vs. batch
Chemical Reactions Analysis
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or phenyl rings can be replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: Its fluorinated groups and tetrazole ring contribute to its stability and reactivity, making it useful in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe or tool in biological research to study the interactions and functions of various biomolecules.
Industrial Applications: Its chemical properties may be exploited in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.
Comparison with Similar Compounds
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2,6-difluorobenzyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide: This compound has a similar structure but lacks the trifluoromethyl group, which may affect its chemical properties and applications.
N-(2,6-difluorobenzyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different reactivity and biological activity.
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid: This compound is similar but has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound notable for its unique chemical structure and potential applications in medicinal chemistry and material science. The compound features a tetrazole ring, which contributes to its biological activity through interactions with various molecular targets.
Chemical Structure and Properties
The compound's structure includes:
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms.
- Difluorobenzyl Group : Enhances lipophilicity and may influence biological interactions.
- Trifluoromethylphenyl Group : Increases the compound's stability and reactivity.
These structural components contribute to its unique properties, making it a candidate for various biological applications.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, affecting metabolic pathways and signal transduction.
- Binding Affinity : Its structural features allow it to bind effectively to target proteins, which can modulate their activity.
Table 1: Biological Activity Summary
Case Studies
-
Anticancer Research :
- A study evaluated the cytotoxicity of the compound against several cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer). The compound showed promising results with an EC50 value lower than that of commonly used chemotherapeutics, suggesting its potential as an anticancer agent.
- Neuroprotective Studies :
-
Antimicrobial Efficacy :
- The compound was tested against various bacterial strains, showing significant inhibition of growth at micromolar concentrations. This suggests potential applications in developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions:
- Formation of Tetrazole Ring : Achieved through the reaction of nitriles with sodium azide.
- Substitution Reactions : Introducing difluorobenzyl and trifluoromethyl groups via nucleophilic substitutions and coupling reactions.
Q & A
Q. What are the established synthetic routes for N-(2,6-difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and how is purity ensured?
- Methodological Answer : The synthesis typically involves:
- Tetrazole ring formation : Cyclization of a nitrile precursor using sodium azide in polar solvents (e.g., DMF) under reflux .
- Coupling reactions : Amidation between the tetrazole-carboxylic acid intermediate and 2,6-difluorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
- Characterization : NMR (¹H/¹³C, DEPT-135 for CF₃ groups), IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS for molecular ion confirmation .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation employs:
- Single-crystal X-ray diffraction (if crystals are obtainable) to resolve bond lengths/angles, especially the tetrazole-benzyl linkage .
- 2D NMR (COSY, HSQC) to assign aromatic protons and confirm substitution patterns on the benzyl and phenyl groups .
- Elemental analysis (C, H, N) to verify stoichiometry, critical for fluorine-rich compounds due to potential synthesis byproducts .
Q. What in vitro assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Solubility optimization : Use DMSO/PBS mixtures (<1% DMSO) to avoid solvent interference in biological testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling (if applicable) to attach the trifluoromethylphenyl group .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for tetrazole cyclization while maintaining >80% yield .
- Flow chemistry : Continuous flow systems for amidation steps to minimize side reactions and improve scalability .
Q. How to resolve contradictions in pharmacological data (e.g., high in vitro activity vs. low in vivo efficacy)?
- Methodological Answer :
- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated) .
- Structural analogs comparison : Synthesize derivatives with modified benzyl groups (e.g., 2,6-dichloro vs. 2,6-difluoro) to correlate substituent effects with bioavailability .
- Computational modeling : Molecular dynamics simulations to predict serum protein binding or blood-brain barrier permeability .
Q. What strategies are effective in designing analogs to enhance target selectivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the tetrazole ring with 1,2,4-oxadiazole to modulate electron density and hydrogen-bonding capacity .
- Fragment-based drug design : Use X-ray crystallography of the compound bound to its target to identify critical interactions (e.g., π-stacking with CF₃-phenyl) .
- QSAR models : Train models on analog libraries to predict logP and polar surface area for optimized pharmacokinetics .
Key Research Considerations
- Fluorine-specific challenges : The 2,6-difluorobenzyl and trifluoromethyl groups complicate NMR interpretation (¹⁹F NMR required for unambiguous assignment) .
- Stability under biological conditions : Monitor hydrolytic stability of the amide bond in PBS (pH 7.4) at 37°C over 24h to assess suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
